molecular formula C7H9N3OS B2992196 4-(Pyrrolidine-1-carbonyl)-1,2,3-thiadiazole CAS No. 1466211-13-1

4-(Pyrrolidine-1-carbonyl)-1,2,3-thiadiazole

Cat. No.: B2992196
CAS No.: 1466211-13-1
M. Wt: 183.23
InChI Key: DOVMGHUEYWDLLA-UHFFFAOYSA-N
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Description

4-(Pyrrolidine-1-carbonyl)-1,2,3-thiadiazole is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at the 4-position with a pyrrolidine-1-carbonyl group. The 1,2,3-thiadiazole ring consists of two nitrogen atoms and one sulfur atom in a five-membered aromatic arrangement. The pyrrolidine-1-carbonyl moiety introduces a cyclic secondary amine linked via a carbonyl group, which may enhance solubility and modulate electronic properties.

Properties

IUPAC Name

pyrrolidin-1-yl(thiadiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3OS/c11-7(6-5-12-9-8-6)10-3-1-2-4-10/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOVMGHUEYWDLLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CSN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidine-1-carbonyl)-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyrrolidine-1-carboxylic acid with thiosemicarbazide, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidine-1-carbonyl)-1,2,3-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that favor substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl, aryl, or other functional groups.

Scientific Research Applications

4-(Pyrrolidine-1-carbonyl)-1,2,3-thiadiazole has diverse applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-(Pyrrolidine-1-carbonyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Bioisosteric Replacements

  • 4-Cyclopropyl-1,2,3-thiadiazole (Compound 4): highlights that 4-cyclopropyl-1,2,3-thiadiazole acts as a bioisostere for pyrrole-based necroptosis inhibitors. The cyclopropyl group enhances steric bulk, while the thiadiazole core contributes to binding specificity.
  • 5-Cyano-1-methylpyrrole (Compound 48): Compound 48, a pyrrole derivative, mimics the activity of 4-cyclopropyl-1,2,3-thiadiazole in necroptosis inhibition. This suggests that both the thiadiazole and pyrrole scaffolds can act as bioisosteres, with substituents (e.g., pyrrolidine-1-carbonyl vs. cyano-methyl) dictating pharmacokinetic profiles .

Activity Comparison with Other 1,2,3-Thiadiazole Derivatives

  • Anti-HIV Activity :
    Thioacetanilide-based 1,2,3-thiadiazole derivatives (e.g., compound 93 ) exhibit potent anti-HIV-1 activity (EC50 = 0.0364 µM), outperforming reference drugs like nevirapine (EC50 = 0.208 µM). The 2,4-dibromophenyl substituent in compound 93 enhances antiviral potency, highlighting the importance of electron-withdrawing groups. In comparison, the pyrrolidine-1-carbonyl group in the target compound may offer distinct electronic effects or solubility advantages .

  • Antiviral Activity Against HBV :
    Piperidine-based thiadiazole derivative 94 shows an IC50 of 3.59 µg/mL against hepatitis B virus (HBV), surpassing lamivudine (IC50 = 14.8 µg/mL). Chlorine substituents on the phenyl ring are critical for activity. The absence of halogen substituents in 4-(Pyrrolidine-1-carbonyl)-1,2,3-thiadiazole suggests differing mechanisms or targets .

  • Antimicrobial Activity :
    Compound 4 (4-(α-tocopheryl methyl)-1,2,3-thiadiazole) demonstrates broad-spectrum activity against Gram-positive and Gram-negative bacteria. The tocopheryl methyl group likely enhances membrane penetration. The pyrrolidine-1-carbonyl group in the target compound could similarly improve bioavailability but may alter target selectivity .

Comparison with 1,3,4-Thiadiazole Isomers

1,3,4-Thiadiazoles (e.g., 5-pyridinyl-1,3,4-thiadiazole-2-carboxamides) are noted for insecticidal and enzyme-inhibitory activities. The positional isomerism between 1,2,3- and 1,3,4-thiadiazoles significantly impacts electronic distribution and biological interactions. For example:

  • 5-(4-Pyridyl)-1,3,4-thiadiazol-2-amine exhibits fungicidal activity due to the pyridyl substituent’s electron-deficient nature. In contrast, 1,2,3-thiadiazoles like the target compound may favor interactions with hydrophobic binding pockets via the pyrrolidine group .

Biological Activity

4-(Pyrrolidine-1-carbonyl)-1,2,3-thiadiazole is a compound that belongs to the thiadiazole family, known for its diverse biological activities. The structural features of thiadiazoles contribute significantly to their pharmacological properties, making them a focus of research in medicinal chemistry. This article explores the biological activity of this specific compound, highlighting its potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The compound this compound consists of a thiadiazole ring substituted with a pyrrolidine carbonyl group. This configuration is crucial for its interaction with biological targets. The presence of the thiadiazole moiety is associated with various pharmacological effects, including antimicrobial, anti-inflammatory, and anticonvulsant activities.

Antimicrobial Activity

Thiadiazole derivatives have shown promising antimicrobial properties. Research indicates that modifications in the thiadiazole structure can enhance antibacterial activity against various pathogens. For instance, compounds bearing halogenated phenyl groups have demonstrated increased efficacy against Gram-positive bacteria .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget BacteriaMIC (μg/mL)Reference
4aE. coli32
4bS. aureus25
4cP. aeruginosa40

Anticonvulsant Activity

The anticonvulsant potential of thiadiazole derivatives has been extensively studied using models such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. Compounds similar to this compound have shown significant inhibition rates in these models, suggesting their effectiveness in managing seizures.

Case Study:
In a study by Kumudha et al., several thiadiazole derivatives were synthesized and evaluated for their anticonvulsant activity. One derivative exhibited an 83% inhibition rate at a dosage of 20 mg/kg during the PTZ test, indicating strong anticonvulsant properties .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazoles is closely linked to their structural characteristics. Substituents on the thiadiazole ring can modify lipophilicity and electronic properties, influencing their interaction with biological targets.

Key SAR Findings:

  • Electron-Withdrawing Groups: Enhance activity by stabilizing the transition state during receptor binding.
  • Lipophilic Substituents: Improve membrane permeability and bioavailability.
  • Aromatic Systems: Contribute to binding affinity through π-π interactions with receptor sites .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding mechanisms of thiadiazole derivatives at active sites of target proteins. For example, docking simulations have indicated that certain substitutions on the thiadiazole ring can significantly improve binding affinity to enzymes involved in inflammatory pathways .

Table 2: Docking Scores for Thiadiazole Derivatives

CompoundTarget ProteinBinding Affinity (kcal/mol)Reference
Compound AEnzyme X-9.5
Compound BEnzyme Y-8.7

Q & A

What are the recommended synthetic strategies and structural characterization methods for 4-(pyrrolidine-1-carbonyl)-1,2,3-thiadiazole derivatives?

Category : Basic
Answer :
Synthesis typically involves coupling pyrrolidine-carbonyl moieties with 1,2,3-thiadiazole cores. A common approach includes reacting 4-chloroacetyl intermediates with amines (e.g., piperidine, morpholine) in dry toluene or ethanol under reflux conditions . Structural validation requires multi-spectral analysis:

  • IR spectroscopy to confirm carbonyl (C=O, ~1650–1750 cm⁻¹) and thiadiazole ring vibrations.
  • NMR (¹H and ¹³C) to identify pyrrolidine protons (δ 1.8–3.5 ppm) and thiadiazole carbons (δ 150–160 ppm).
  • Elemental analysis to verify purity (>95%) by matching calculated/observed C, H, N, S percentages .

Which biological targets and assays are most relevant for evaluating 1,2,3-thiadiazole derivatives in preclinical studies?

Category : Basic
Answer :
Key targets include:

  • Antiviral activity : Tobacco mosaic virus (TMV) inhibition assays, with IC₅₀ values calculated via leaf-disk or fluorescence-based methods .
  • Antimicrobial activity : Broth microdilution assays against Staphylococcus aureus and Escherichia coli (MIC ≤ 16 µg/mL considered potent) .
  • Necroptosis inhibition : Cell viability assays using HT-29 cells stimulated with TNF-α/zVAD-fmk, with activity profiles compared to known inhibitors like (±)-1 .

How can structure-activity relationship (SAR) studies be designed to optimize 1,2,3-thiadiazole derivatives for antiviral applications?

Category : Advanced
Answer :

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃, -NO₂) at the 4-position of the thiadiazole ring to enhance TMV inhibition (IC₅₀ improvements up to 40% reported) .
  • Bioisosteric replacement : Replace the thiadiazole ring with 1,3,4-oxadiazole to assess changes in binding affinity via comparative docking studies .
  • Pharmacophore mapping : Use SW-kNN 3D-QSAR models to identify critical hydrophobic (H_171) and electrostatic (E_587) interaction fields .

What computational methodologies are effective for predicting the anti-HIV activity of 1,2,3-thiadiazole thioacetanilides?

Category : Advanced
Answer :

  • 3D-QSAR : Generate predictive models using SW-kNN algorithms, focusing on hydrophobic (H_171) and electrostatic (E_587) descriptors to prioritize substituents like -C₆H₁₁ or -CF₃ .
  • Molecular docking : Glide XP scoring to evaluate binding to HIV-1 reverse transcriptase (e.g., G-Scores ≤ -8.0 kcal/mol indicate high affinity). Key residues: Lys101, Tyr188 .
  • ADMET prediction : Use SwissADME to assess metabolic stability (e.g., CYP3A4 inhibition risk) and blood-brain barrier penetration .

How can liver microsome stability studies be conducted to evaluate the metabolic profile of 1,2,3-thiadiazole derivatives?

Category : Advanced
Answer :

  • Incubation protocol : Incubate compounds (10 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.
  • Analytical method : LC-MS/MS to quantify parent compound depletion over 60 minutes. Half-life (t₁/₂) > 30 minutes suggests favorable metabolic stability .
  • Comparative analysis : Cross-validate with CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways .

How can contradictory biological data between pyrrole and thiadiazole analogs be resolved in necroptosis inhibition studies?

Category : Advanced
Answer :

  • Mechanistic profiling : Compare cellular activity in multiple cell lines (e.g., HT-29 vs. Jurkat) under varied stimuli (TNF-α/zVAD-fmk vs. TRAIL). Divergent profiles suggest distinct modes of action .
  • Structural analysis : Use X-ray crystallography or cryo-EM to determine if pyrrole analogs (e.g., 48) occupy the same binding pocket as thiadiazole derivatives (e.g., compound 4) in RIPK1 .
  • Kinase selectivity screening : Test against a panel of 50+ kinases to rule off-target effects .

What strategies improve synthetic yields of this compound derivatives with bulky substituents?

Category : Advanced
Answer :

  • Solvent optimization : Use DMF as a polar aprotic solvent to enhance solubility of aryl-thiazole intermediates .
  • Catalyst screening : Employ CuI (5 mol%) for azide-alkyne cycloadditions, increasing triazole-linked derivatives (e.g., 9c) to >80% yield .
  • Microwave-assisted synthesis : Reduce reaction time from 24 hours to 30 minutes at 120°C, minimizing decomposition of heat-sensitive groups .

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